![molecular formula C12H14N2O B14801163 [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Methylbenzyl)-1H-imidazol-2-yl]methanol: is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol . It is a solid substance that is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-methylbenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
科学的研究の応用
Chemistry: In chemistry, [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with receptors, altering their signaling pathways and leading to various biological effects .
類似化合物との比較
- [1-(4-Chlorobenzyl)-1H-imidazol-2-yl]methanol
- [2-(4-Methylphenyl)-1H-imidazol-4-yl]methanol
- [2-(2-Methylphenyl)-1H-imidazol-4-yl]methanol
Uniqueness: Compared to similar compounds, [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity . The presence of the 4-methylbenzyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[1-[(4-methylphenyl)methyl]imidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,15H,8-9H2,1H3 |
InChIキー |
QNIYBLQWIBQVAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


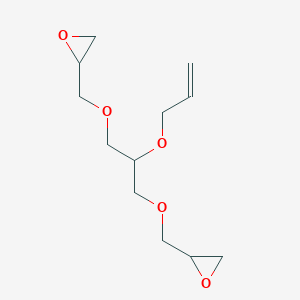
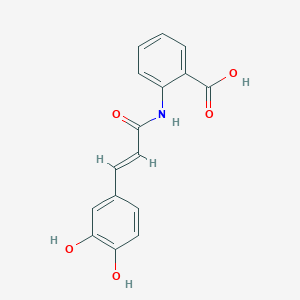
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
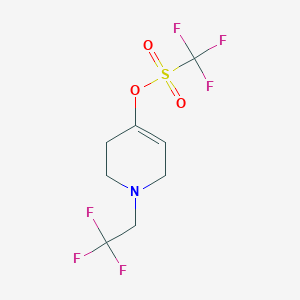
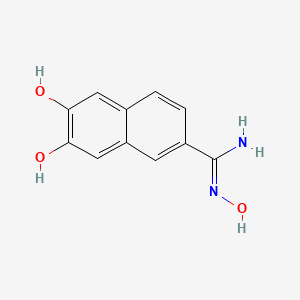
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)

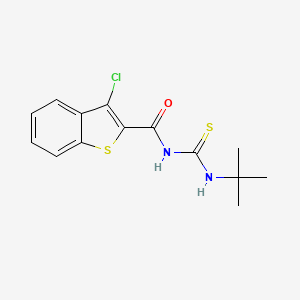
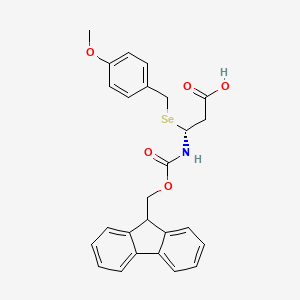
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
